
Dicarbonylrhodium(I) 2,4-pentanedionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicarbonylrhodium(I) 2,4-pentanedionate, also known as (Acetylacetonato)dicarbonylrhodium(I), is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It is a coordination complex where the rhodium center is bonded to two carbonyl (CO) groups and one 2,4-pentanedionate ligand. This compound is of significant interest in the field of organometallic chemistry due to its versatile reactivity and applications in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
Dicarbonylrhodium(I) 2,4-pentanedionate can be synthesized through the reaction of rhodium trichloride with acetylacetone in the presence of carbon monoxide. The reaction typically occurs under mild conditions, often at room temperature, and involves the reduction of rhodium(III) to rhodium(I) by carbon monoxide. The general reaction is as follows:
RhCl3+C5H8O2+2CO→Rh(CO)2(C5H7O2)+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Dicarbonylrhodium(I) 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
科学研究应用
Dicarbonylrhodium(I) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydroformylation, carbonylation, and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of dicarbonylrhodium(I) 2,4-pentanedionate involves the coordination of the rhodium center to substrates, facilitating various catalytic processes. The carbonyl and acetylacetonate ligands play a crucial role in stabilizing the rhodium center and enabling its reactivity. The molecular targets and pathways involved depend on the specific reaction and substrate being catalyzed.
相似化合物的比较
Similar Compounds
Dicarbonylrhodium(I) chloride: Rh(CO)₂Cl
Dicarbonylrhodium(I) acetate: Rh(CO)₂(OAc)
Dicarbonylrhodium(I) triphenylphosphine: Rh(CO)₂(PPh₃)
Uniqueness
Dicarbonylrhodium(I) 2,4-pentanedionate is unique due to its combination of carbonyl and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other rhodium complexes with different ligands.
属性
分子式 |
C7H8O4Rh |
|---|---|
分子量 |
259.04 g/mol |
IUPAC 名称 |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
InChI 键 |
GGRQQHADVSXBQN-FHJHGPAASA-N |
手性 SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh] |
规范 SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Bromophenyl)propan-2-yl]phenol](/img/structure/B13715101.png)

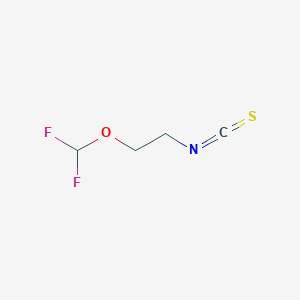
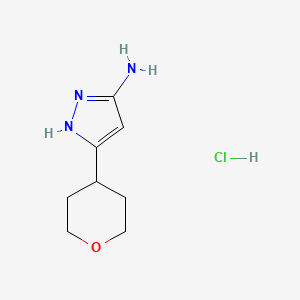


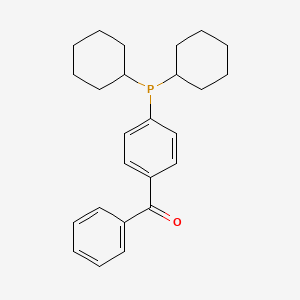
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
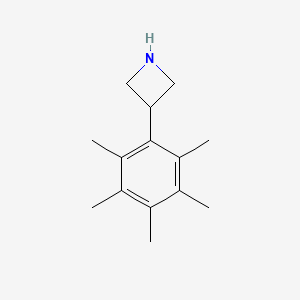



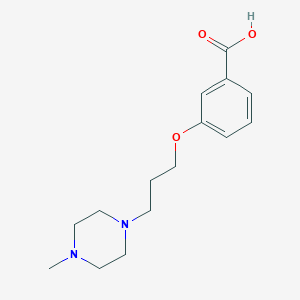
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
